molecular formula C6H13NO2 B056751 Ethyl (3R)-3-aminobutanoate CAS No. 115880-49-4

Ethyl (3R)-3-aminobutanoate

Cat. No. B056751
M. Wt: 131.17 g/mol
InChI Key: HHIOOBJZIASBFF-RXMQYKEDSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Synthesis and Stereochemistry :

    • Seebach and Estermann (1987) demonstrated methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives, highlighting the significance of Ethyl (3R)-3-aminobutanoate in stereochemical studies (Seebach & Estermann, 1987).
    • Czajgucki, Sowiński, and Andruszkiewicz (2003) described the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoates, showcasing the application of Ethyl (3R)-3-aminobutanoate in the production of edeine analogs (Czajgucki et al., 2003).
  • Chemo-enzymatic Elaboration :

    • Akeboshi, Ohtsuka, Sugai, and Ohta (1998) developed a novel approach to synthesize compounds related to the side chain of furaquinocin D, demonstrating the versatility of Ethyl (3R)-3-aminobutanoate in chemo-enzymatic processes (Akeboshi et al., 1998).
  • Chemical and Enzymatic Approaches to Synthesis :

    • You, Liu, and Zheng (2013) reviewed different synthetic strategies of optically active Ethyl (R)-4-cyano-3-hydroxybutanoate, highlighting the use of Ethyl (3R)-3-aminobutanoate in the production of pharmaceuticals like atorvastatin and l-carnitine (You et al., 2013).
  • Aromatic and Flavor Contributions in Wine :

    • Gammacurta, Tempère, Marchand, Moine, and Revel (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, identifying its role in the fruity aroma modulation (Gammacurta et al., 2018).
  • Biosynthesis of Esters in Fruits :

    • Rowan, Lane, Allen, Fielder, and Hunt (1996) studied the biosynthesis of 2-methylbutanoate esters in apples, providing insights into the formation of key aroma components including Ethyl 2-methylbutanoate (Rowan et al., 1996).

Safety And Hazards

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Future Directions

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Please note that this is a general approach and the specific details would depend on the compound . For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

ethyl (3R)-3-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIOOBJZIASBFF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3R)-3-aminobutanoate

Synthesis routes and methods

Procedure details

The concentrations of the substrates prior to entering the reactor were 0.226 M for ethyl 3-hydroxy-n-butyrate and 1.630 M for aqueous ammonia. The reaction time was 0.201 second, and the aqueous solution obtained after the reaction was examined with a high performance liquid chromatography/mass spectroscopy apparatus, which confirmed that an amino group had been introduced into the ethyl 3-hydroxy-n-butyrate, and that ethyl 3-amino-n-butyrate had been produced. The ethyl 3-amino-n-butyrate concentration was 3.3 mM, and the reaction yield thereof was 1.5%.
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